

2,2-Dimethoxybutane CAS number and molecular formula

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Compound of Interest

Compound Name: 2,2-Dimethoxybutane

Cat. No.: B1295343

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An In-depth Technical Guide to 2,2-Dimethoxybutane

CAS Number: 3453-99-4 Molecular Formula: $C_6H_{14}O_2$

This technical guide provides a comprehensive overview of **2,2-dimethoxybutane**, a versatile chemical compound with applications in organic synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

2,2-Dimethoxybutane, also known as 2-butanone dimethyl acetal, is a colorless liquid with a characteristic sweet, ether-like odor.^[1] It is an organic compound classified as a dialkyl ether.^[1] The presence of two methoxy groups attached to a butane backbone gives it moderate polarity.^[1]

Table 1: Physicochemical Properties of **2,2-Dimethoxybutane**

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Weight | 118.17 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Sweet, ether-like | [1][3] |
| Boiling Point | ~118-122 °C | [3] |
| Density | Not specified | |
| Solubility | Soluble in various organic solvents | [1] |
| Stability | Stable under normal conditions, moisture sensitive | [1] |
| CAS Number | 3453-99-4 | [2] |
| Molecular Formula | C ₆ H ₁₄ O ₂ | [2] |
| InChI Key | OXQHJIGWZNIQDS-UHFFFAOYSA-N | [2] |
| SMILES | CCC(C)(OC)OC | [2] |

Synthesis of 2,2-Dimethoxybutane

The most prevalent method for the synthesis of **2,2-dimethoxybutane** is the acid-catalyzed acetalization of 2-butanone with methanol.[3] This reaction involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of 2-butanone, typically in the presence of an acid catalyst.[3]

Experimental Protocol: Synthesis of 2,2-Dimethoxybutane

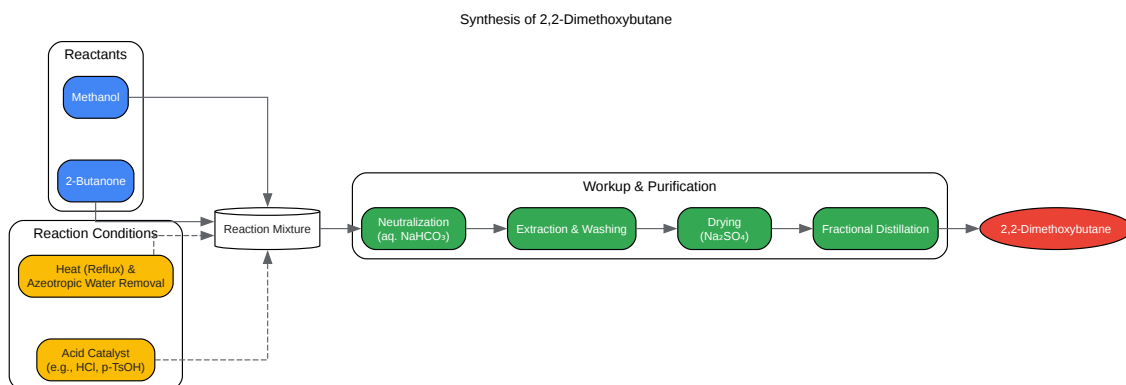
Materials:

- 2-Butanone (Methyl ethyl ketone)
- Methanol

- Anhydrous Hydrogen Chloride (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)
- Dean-Stark apparatus (for water removal)
- Toluene (as a solvent for azeotropic water removal)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Distillation apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-butanone and a molar excess of methanol (a molar ratio of 4 to 8 moles of methanol per mole of 2-butanone is recommended for industrial-scale production).[3] Toluene can be used as a solvent to facilitate the azeotropic removal of water.
- Add a catalytic amount of a strong acid, such as anhydrous hydrogen chloride (maintaining a concentration between 6% and 12% by weight for continuous processes) or p-toluenesulfonic acid.[3]
- Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (2-butanone) is consumed.
- Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by washing with a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Purify the crude product by fractional distillation to obtain pure **2,2-dimethoxybutane**.



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*Workflow for the synthesis of **2,2-dimethoxybutane**.*

Applications in Organic Synthesis

Protecting Group for Ketones

A primary application of **2,2-dimethoxybutane** in organic synthesis is as a protecting group for ketones.[3] The resulting dimethyl ketal is stable under neutral and basic conditions, allowing for chemical transformations on other parts of a complex molecule without affecting the carbonyl group.[3] The ketone can be readily regenerated by acid-catalyzed hydrolysis.[3]

Experimental Protocol: Protection and Deprotection of a Ketone

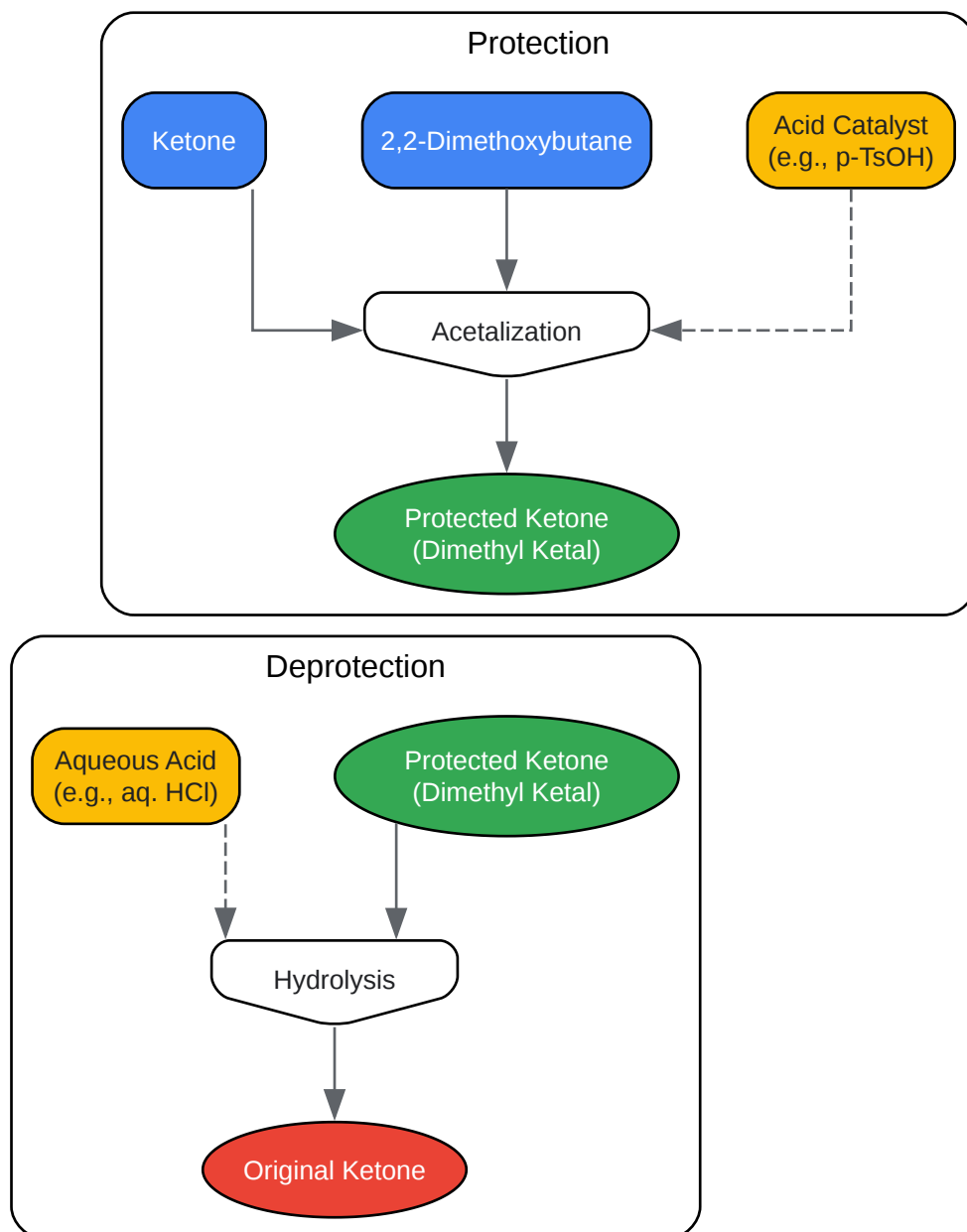
Protection of a Ketone:

- Dissolve the ketone in a suitable solvent such as methanol or toluene.
- Add a slight excess of **2,2-dimethoxybutane** and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
- Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
- Upon completion, neutralize the catalyst with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
- Extract the product with an organic solvent, wash, dry, and concentrate to obtain the protected ketone.

Deprotection of the Dimethyl Ketal:

- Dissolve the dimethyl ketal in a mixture of an organic solvent (e.g., acetone) and water.[\[4\]](#)
- Add a catalytic amount of an acid catalyst (e.g., dilute HCl or p-toluenesulfonic acid).[\[4\]](#)
- Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.[\[4\]](#)
- Neutralize the acid with a mild base.[\[4\]](#)
- Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent.[\[4\]](#)
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected ketone.[\[4\]](#)

Ketone Protection & Deprotection using 2,2-Dimethoxybutane



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Logical workflow for ketone protection and deprotection.

Potential Applications in Drug Development

Antimicrobial Activity

Some studies have indicated that **2,2-dimethoxybutane** possesses antibacterial properties.[3] [5] It has been shown to inhibit the growth of certain bacteria and fungi.[5] For instance, it has demonstrated inhibitory effects against *Trichophyton mentagrophytes* and *T. rubrum* when applied topically.[5] However, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against a broad spectrum of microorganisms are not widely available in the current literature. Further research is needed to fully elucidate its potential as an antimicrobial agent for therapeutic applications.

Role in Pharmaceutical Synthesis

As a protecting group, **2,2-dimethoxybutane** is a valuable tool in the multi-step synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.[3] Its stability under various reaction conditions allows for the selective modification of other functional groups within a molecule, which is a critical aspect of modern drug synthesis. While direct examples of its use in the synthesis of specific commercial drugs are not prominently documented, its utility as a synthetic intermediate is well-established within the principles of organic chemistry.

Signaling Pathways

Currently, there is no available scientific literature that directly implicates **2,2-dimethoxybutane** in the modulation of specific cellular signaling pathways. Its biological effects, particularly its antimicrobial activity, are likely due to direct interactions with microbial cellular components rather than interference with complex signaling cascades in mammalian cells. Further investigation is required to determine if **2,2-dimethoxybutane** has any off-target effects on cellular signaling.

Conclusion

2,2-Dimethoxybutane is a chemical compound with well-defined physicochemical properties and established applications in organic synthesis, most notably as a protecting group for ketones. Its synthesis is straightforward, and its chemical behavior is well understood. While it has shown some promise as an antimicrobial agent, more extensive research is necessary to validate its efficacy and mechanism of action for potential use in drug development. For

researchers and professionals in the pharmaceutical industry, **2,2-dimethoxybutane** remains a useful and reliable reagent in the synthesis of complex molecules.

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